
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene is an organic compound that belongs to the class of diazirenes Diazirenes are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene typically involves the following steps:
Formation of the diazirene ring: This can be achieved through the reaction of a suitable precursor, such as a hydrazone, with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Introduction of the phenylpropoxy group: This step involves the nucleophilic substitution of a suitable phenylpropoxy precursor with the diazirene intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the diazirene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted diazirenes can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different nitrogen-containing compounds, such as amines or nitroso derivatives.
科学的研究の応用
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene has several applications in scientific research:
Chemistry: It is used as a photolabile protecting group in organic synthesis, allowing for the temporary protection of functional groups that can be removed upon exposure to light.
Biology: The compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions by covalently attaching a photoreactive probe to a target protein.
Medicine: Research is ongoing to explore its potential as a photoactivatable drug delivery system, where the compound can release active pharmaceutical ingredients upon light activation.
Industry: It is used in the development of photoresists for lithography in the semiconductor industry.
作用機序
The mechanism of action of 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can then interact with nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application, such as protein labeling or drug delivery.
類似化合物との比較
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirine: Similar in structure but with different substituents.
3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirine: Another diazirene with a different alkyl or aryl group.
Uniqueness: 3-Chloro-3-(2-methyl-2-phenylpropoxy)-3H-diazirene is unique due to its specific combination of chloro and phenylpropoxy groups, which confer distinct photochemical properties. This makes it particularly useful in applications requiring precise control over chemical reactions through light activation.
特性
CAS番号 |
918903-30-7 |
|---|---|
分子式 |
C11H13ClN2O |
分子量 |
224.68 g/mol |
IUPAC名 |
3-chloro-3-(2-methyl-2-phenylpropoxy)diazirine |
InChI |
InChI=1S/C11H13ClN2O/c1-10(2,8-15-11(12)13-14-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChIキー |
MMQATBIONGMMEL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1(N=N1)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


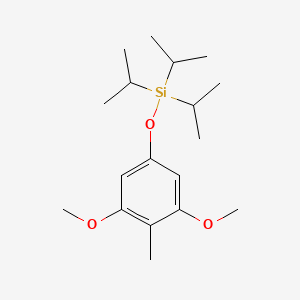


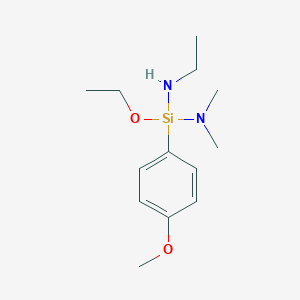
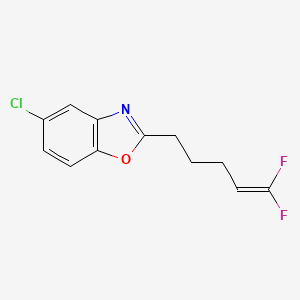
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
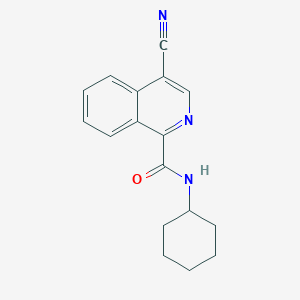
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
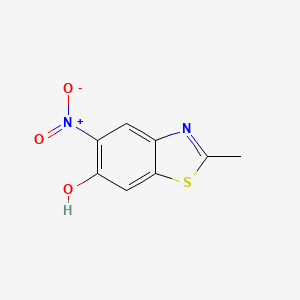
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
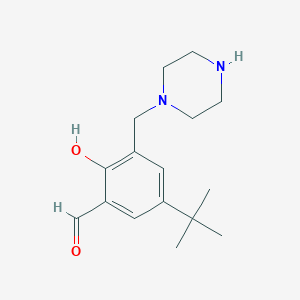
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
